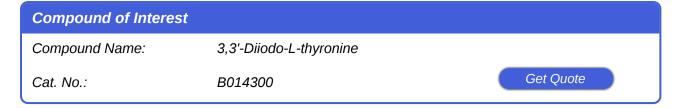


circulating levels of 3,3'-Diiodo-L-thyronine in healthy subjects

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An In-Depth Technical Guide on Circulating Levels of **3,3'-Diiodo-L-thyronine** in Healthy Subjects

Introduction

3,3'-Diiodo-L-thyronine (3,3'-T2) is a metabolite of thyroid hormones. Its circulating levels in healthy individuals are significantly lower than those of the primary thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The quantification of 3,3'-T2 has been accomplished through various analytical methods, primarily radioimmunoassay (RIA) and, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is now considered the gold standard in clinical chemistry. This guide provides a comprehensive overview of the circulating levels of 3,3'-T2 in healthy human subjects, details the experimental protocols for its measurement, and illustrates the relevant metabolic pathways and experimental workflows.

Data Presentation: Circulating 3,3'-T2 Levels

The following table summarizes the quantitative data on circulating 3,3'-T2 levels in healthy individuals from various studies.



Study (Year)	Number of Healthy Subjects	Mean Concentration	Concentration Range <i>l</i> Reference Interval	Analytical Method
Pirola et al. (2019)[1][2][3][4]	28	133 ± 15 pg/mL (253 ± 29 pmol/L)	Not specified	HPLC-MS/MS
Jonklaas et al. (2015)[5]	260 (130 females, 130 males)	Not specified	6.7–23 pg/mL	LC-MS/MS
Grussendorf & Hüfner (1978)[6]	Not specified	7.2 ng/dL (72 pg/mL)	3–11 ng/dL (30– 110 pg/mL)	Radioimmunoass ay (RIA)

Experimental Protocols

Quantification of 3,3'-T2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method, detailed by Pirola et al. (2019), offers high specificity and sensitivity for the measurement of 3,3'-T2.[1][2][4]

- a. Sample Preparation:
- Initial Sample Volume: 2 mL of human serum is utilized.[4]
- Deproteinization: Proteins in the serum are precipitated by the addition of acetonitrile.[4]
- Solid Phase Extraction (SPE): The sample is then subjected to an optimized SPE procedure to isolate the thyroid hormone metabolites.[4]
- Sample Cleanup: To minimize background noise and interference, the extracted samples
 undergo further purification steps, including a hexane wash and an additional acetonitrile
 precipitation of any remaining proteins.[4]
- b. Analytical Procedure:



- Chromatography: The purified extract is analyzed using High-Performance Liquid Chromatography (HPLC) to separate 3,3'-T2 from its isomers (like 3,5-T2 and 3',5'-T2) and other thyroid hormones.[1][2][4]
- Mass Spectrometry: The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification.[1][2][4]
- Performance Metrics: The described method demonstrated an accuracy of 88–104% and a precision of 95–97%. The average recovery was 78%, with a matrix effect of +8%.[1][2][3][4]

Quantification of 3,3'-T2 by Radioimmunoassay (RIA)

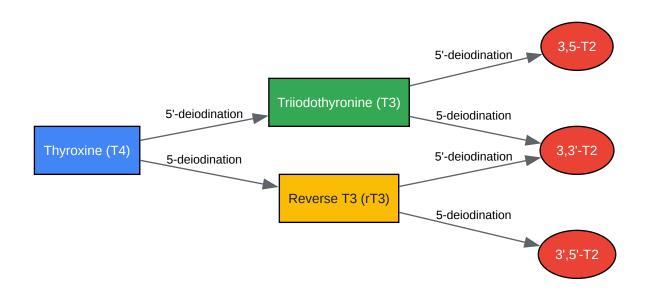
This earlier method was described by Grussendorf & Hüfner (1978).[6]

- a. Sample Preparation:
- Initial Sample Volume: 400 microliters of serum equivalent is used in the assay.
- Extraction: The native serum undergoes ethanol extraction.[6]
- Lyophilization: The resulting extract is lyophilized (freeze-dried).[6]
- b. Analytical Procedure:
- Assay: A specific radioimmunoassay is performed on the treated sample. Both standards and serum samples are processed in the same manner to ensure consistency.
- Detection Limit: The detection limit for this method was reported as 0.625 ng/dL.[6]

Mandatory Visualizations Thyroid Hormone Metabolism Pathway

The following diagram illustrates the peripheral metabolism of thyroid hormones, leading to the production of 3,3'-T2. Thyroxine (T4) is deiodinated to either the active T3 or the inactive reverse T3 (rT3). Further deiodination of T3 and rT3 results in the formation of diiodothyronines, including 3,3'-T2.





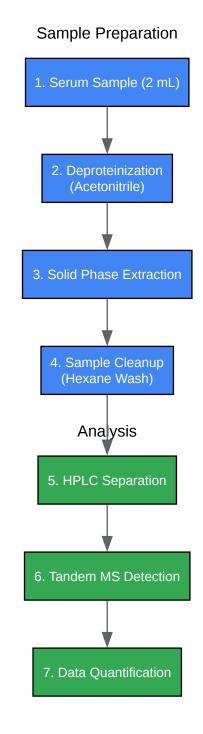
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Caption: Peripheral metabolism of thyroid hormones.

Experimental Workflow for LC-MS/MS Analysis of 3,3'-T2

This diagram outlines the key steps involved in the measurement of 3,3'-T2 in human serum using the LC-MS/MS method as described by Pirola et al. (2019).[1][2][4]





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Caption: Workflow for 3,3'-T2 analysis by LC-MS/MS.

Conclusion



The circulating levels of **3,3'-Diiodo-L-thyronine** in healthy human subjects are in the low pg/mL or pmol/L range. Modern analytical techniques, particularly LC-MS/MS, have enabled the precise and accurate quantification of this and other thyroid hormone metabolites. The data indicates that while concentrations are low, **3,3'-T2** is a consistently detectable component of the human circulome. Further research into the physiological roles and clinical significance of **3,3'-T2** will be greatly facilitated by these robust analytical methodologies.

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